molecular formula C13H16N2O2 B11034490 N-((1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridin-3-yl)methyl)acrylamide

N-((1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridin-3-yl)methyl)acrylamide

Cat. No.: B11034490
M. Wt: 232.28 g/mol
InChI Key: QKBRUPRCPKBCSC-UHFFFAOYSA-N
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Description

N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a dihydropyridinyl moiety, and a prop-2-enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydropyridinyl moiety: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the cyclopropylmethyl group: This step often involves a nucleophilic substitution reaction.

    Formation of the prop-2-enamide group: This can be done through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Cyclopropylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enamide
  • N-[1-(Cyclopropylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enamide

Uniqueness

N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-[[1-(cyclopropylmethyl)-2-oxopyridin-3-yl]methyl]prop-2-enamide

InChI

InChI=1S/C13H16N2O2/c1-2-12(16)14-8-11-4-3-7-15(13(11)17)9-10-5-6-10/h2-4,7,10H,1,5-6,8-9H2,(H,14,16)

InChI Key

QKBRUPRCPKBCSC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC1=CC=CN(C1=O)CC2CC2

Origin of Product

United States

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